3-Amino-2-chloro-4-methylbenzoic acid
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Overview
Description
3-Amino-2-chloro-4-methylbenzoic acid is an organic compound with the molecular formula C8H8ClNO2. It is characterized by the presence of amino, chloro, and methyl functional groups attached to a benzoic acid core. This compound is known for its applications in pharmaceutical and chemical research due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-2-chloro-4-methylbenzoic acid typically involves the chlorination of 3-amino-4-methylbenzoic acid. One common method includes the use of N-chlorosuccinimide (NCS) in the presence of a solvent like dimethylformamide (DMF). The reaction is carried out under controlled temperature conditions to ensure regioselectivity, resulting in the chlorination at the desired position .
Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step processes starting from readily available precursors such as toluene derivatives. The process includes nitration, reduction, and subsequent chlorination steps, optimized for high yield and purity .
Types of Reactions:
Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, often replaced by other functional groups like hydroxyl or alkoxy groups.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the chloro group is replaced by various aryl or alkyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products:
- Substituted benzoic acids
- Nitrobenzoic acids
- Aminobenzoic acids
Scientific Research Applications
3-Amino-2-chloro-4-methylbenzoic acid is widely used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Used in the study of enzyme interactions and as a building block for bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-amino-2-chloro-4-methylbenzoic acid largely depends on its functional groups. The amino group can form hydrogen bonds with biological targets, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
2-Amino-3-methylbenzoic acid: Lacks the chloro group, making it less reactive in certain substitution reactions.
3-Amino-4-methylbenzoic acid:
3-Chloro-2-methylbenzoic acid: Lacks the amino group, altering its biological activity and chemical reactivity
Uniqueness: 3-Amino-2-chloro-4-methylbenzoic acid is unique due to the presence of both amino and chloro groups, which provide a versatile platform for various chemical modifications and biological interactions. This dual functionality makes it a valuable compound in both synthetic chemistry and pharmaceutical research .
Properties
Molecular Formula |
C8H8ClNO2 |
---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
3-amino-2-chloro-4-methylbenzoic acid |
InChI |
InChI=1S/C8H8ClNO2/c1-4-2-3-5(8(11)12)6(9)7(4)10/h2-3H,10H2,1H3,(H,11,12) |
InChI Key |
DCIJXGBSLHCPOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)Cl)N |
Origin of Product |
United States |
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